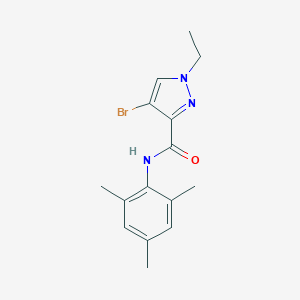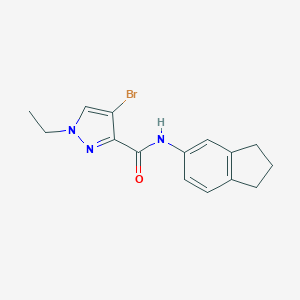![molecular formula C17H15ClN2O2S2 B280056 N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide](/img/structure/B280056.png)
N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide, also known as CM-272, is a small molecule inhibitor that has shown promise in the treatment of cancer. This compound is a member of the thioamide family of compounds, which have been extensively studied for their potential as anticancer agents.
Mécanisme D'action
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide is not fully understood, but it is thought to involve the inhibition of a protein called BCL6. BCL6 is a transcriptional repressor that is overexpressed in many types of cancer. By inhibiting BCL6, N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
In addition to its potential as an anticancer agent, N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide has also been shown to have other biochemical and physiological effects. For example, N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide. One direction is to further investigate its potential as an anticancer agent, including its activity against specific types of cancer and its potential use in combination with other cancer treatments. Another direction is to investigate its potential use in the treatment of other diseases, such as bacterial infections and inflammatory diseases. Finally, future research could focus on the development of analogs of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide involves the reaction of 2-chloro-5-(methylsulfanyl)benzoyl chloride with N-(4-acetylphenyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide.
Applications De Recherche Scientifique
N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide has shown activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide has also been shown to inhibit the growth of tumors in animal models of cancer.
Propriétés
Formule moléculaire |
C17H15ClN2O2S2 |
|---|---|
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-10(21)11-3-5-12(6-4-11)19-17(23)20-16(22)14-9-13(24-2)7-8-15(14)18/h3-9H,1-2H3,(H2,19,20,22,23) |
Clé InChI |
APFWTFSBWGGFHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)
![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)
![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)

![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
![1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)
![2-amino-4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280021.png)